4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is an organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a 4-chlorobenzylthio group attached to a tetrahydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-5,6,7,8-tetrahydroquinazolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways and disrupting the function of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar compounds to 4-((4-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one include other quinazolinone derivatives such as:
- 4-((4-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 4-((4-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 4-((4-bromobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
These compounds share a similar core structure but differ in the substituents attached to the benzylthio group The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-7-5-10(6-8-11)9-20-14-12-3-1-2-4-13(12)17-15(19)18-14/h5-8H,1-4,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWVATPWAXATIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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